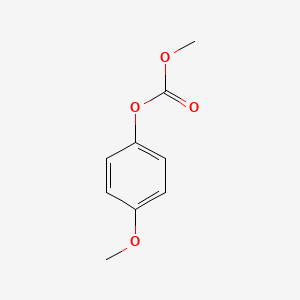

4-Methoxyphenyl methyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a chalcone crystal (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (CLPMP) was synthesized and characterized by single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy . Another study reported the synthesis of a hybrid compound of chalcone-salicylate using a linker mode approach under reflux condition .

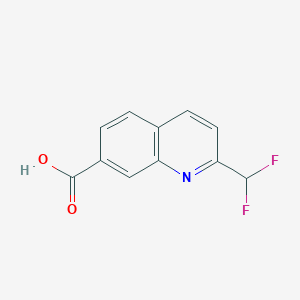

Molecular Structure Analysis

The molecular structure of “4-Methoxyphenyl methyl carbinol” is available as a 2D Mol file or as a computed 3D SD file . The crystallographic data show that at room temperature, CLPMP has a monoclinic structure with P21/c space group, and four molecules per unit cell .

Applications De Recherche Scientifique

1. Fragrance Material in Cosmetics

(McGinty et al., 2012) discuss the use of (4-methoxyphenyl)methyl isobutyrate, a related ester of 4-methoxyphenyl methyl carbonate, as a fragrance ingredient. It's part of the Aryl Alkyl Alcohol Simple Acid Esters group used in cosmetics.

2. Synthesis of Antibacterial and Analgesic Compounds

Osarodion (2022) and Osarodion (2023) describe the synthesis of compounds derived from N-(3-methoxyphenyl)-methyl dithiocarbamic acid, showing significant antibacterial and analgesic activities (Osarodion, 2022)(Osarodion, 2023).

3. Intermediate in Pharmaceutical Synthesis

Yadav and Salunke (2013) discuss the use of dimethyl carbonate in the methylation of 2-naphthol, an important step in producing naproxen, a non-steroidal anti-inflammatory drug (Yadav & Salunke, 2013).

4. Synthesis of Organic Compounds

Zhou Shu-jin (2015) and Lou Hong-xiang (2012) describe the synthesis of 4-methoxyphenol and methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, respectively, using methods that involve methyl carbonates (Zhou, 2015)(Lou, 2012).

5. Physical and Electrolytic Properties

Nambu et al. (2013) researched the effect of a methoxy group on physical and electrolytic properties, important for applications in materials science and electrochemistry (Nambu et al., 2013).

6. Electrolytes for Li-ion Batteries

Gu et al. (2000) identify 2-Methoxyethyl (methyl) carbonate as a useful solvent for Li-ion batteries, demonstrating its utility in the field of energy storage (Gu et al., 2000).

Propriétés

IUPAC Name |

(4-methoxyphenyl) methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-11-7-3-5-8(6-4-7)13-9(10)12-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFWYIGNFFDRRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2452510.png)

![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)

![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)

![5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2452520.png)

![N-(3-fluorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2452523.png)

![2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2452525.png)